

Application Notes: Enantioselective Synthesis with (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

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Compound of Interest

Compound Name: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Cat. No.: B563573

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a highly valuable chiral building block in modern organic and medicinal chemistry.[1][2] Identified by its CAS number 179324-87-9, this compound is a boronic acid derivative of the amino acid L-leucine.[3] Its structure is notable for three key components: the (R)-configured aminoboronic acid moiety which provides the core structure, the (+)-pinanediol group which serves as both a chiral auxiliary and a stable protecting group for the boronic acid, and the trifluoroacetate counterion which enhances stability and handling.[1][3]

The primary application of this reagent is as a key intermediate in the enantioselective synthesis of complex molecules, most prominently in the development of proteasome inhibitors.[1][2] Proteasomes are essential cellular complexes involved in protein degradation, and their inhibition is a validated therapeutic strategy for certain cancers, such as multiple myeloma.[1] [2] The compound's inherent chirality is crucial for the biological activity of the final drug substance, making it an indispensable component in syntheses like that of Bortezomib.[1] The pinanediol ester provides high stereochemical control during synthesis and can be efficiently removed in the final steps to unmask the active boronic acid.[4]

Physicochemical Properties

The physical and chemical properties of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** are summarized below.

Property	Value	Reference(s)
CAS Number	179324-87-9	[1]
Molecular Formula	C ₁₇ H ₂₉ BF ₃ NO ₄	[3]
Molecular Weight	379.22 g/mol	[3]
Appearance	White to off-white powder/solid	[1]
Melting Point	160 °C	
Purity	Typically ≥97-99%	[1]
Solubility	Soluble in DMF, DCM; Slightly soluble in Ethanol, Methanol	[3]
Storage	Store at < -15°C in a well-closed container	

Key Application: Peptide Coupling Reactions

The most common use of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is as the amine component in peptide coupling reactions. The free amino group is acylated with a carboxylic acid to form a new amide bond. This reaction is central to the synthesis of peptidyl boronic acid proteasome inhibitors. The use of standard coupling reagents ensures high yields and minimal racemization.[3][4]

Carboxylic Acid Substrate	Coupling Reagents	Solvent System	Reaction Time (h)	Yield (%)	Reference(s)
Pyrazine-2-carboxylic acid	TBTU / NMM	DCM / DMF	24	38-63%	[2]
5-Chloropyrazine-2-carboxylic acid	TBTU / NMM	DCM / DMF	24	38-63%	[2]
General Carboxylic Acids	TBTU / NMM or HBTU	DCM / DMF	16–24	75–90%	[3]
Fmoc-Phe-OH	TBTU / DIEA	DMF	2	54% (overall)	[5]

Experimental Protocols

Protocol 1: TBTU-Mediated Coupling of a Carboxylic Acid

This protocol describes a general procedure for the acylation of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** with a generic carboxylic acid, a key step in the synthesis of Bortezomib and related analogs.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Materials:

- **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** (1.0 equiv.)
- Carboxylic acid (e.g., Pyrazine-2-carboxylic acid) (1.0 equiv.)
- TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.)
- N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (2.2 equiv.)

- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF)
- Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv.).
- Dissolve the acid in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:2 v/v).
- Add **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** (1.0 equiv.) to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add TBTU (1.1 equiv.) to the stirred solution.
- Slowly add NMM or DIEA (2.2 equiv.) dropwise to the mixture, ensuring the temperature remains at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
- Stir the reaction for 16-24 hours at room temperature.[3] Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Deprotection of Pinanediol Boronate Ester

This protocol describes the removal of the pinanediol protecting group to yield the final free boronic acid, as seen in the final step of Bortezomib synthesis.^[4]

Materials:

- Pinanediol-protected boronic ester (e.g., product from Protocol 1) (1.0 equiv.)
- 2-Methylpropaneboronic acid (isobutylboronic acid) (1.5 equiv.)
- Methanol (MeOH)
- n-Heptane
- 1 N Hydrochloric Acid (HCl)
- 2 N Sodium Hydroxide (NaOH)
- Dichloromethane (DCM)

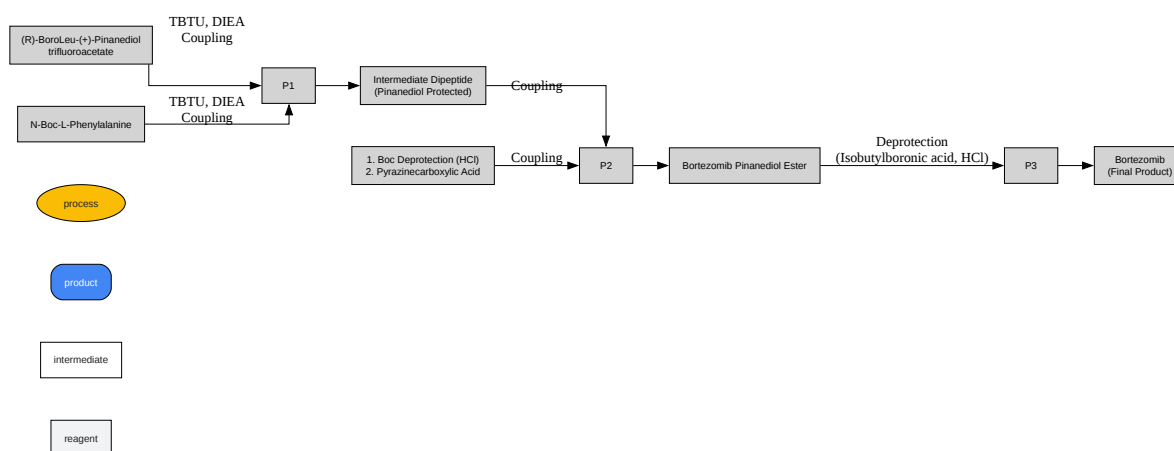
Procedure:

- Dissolve the pinanediol-protected boronic ester (1.0 equiv.) in a biphasic mixture of Methanol (MeOH) and n-Heptane (1:1 v/v).
- Add 2-methylpropaneboronic acid (1.5 equiv.) to the mixture.
- Stir the mixture vigorously and add 1 N HCl dropwise.
- Continue stirring at room temperature overnight.^[6]
- After the reaction is complete, separate the aqueous layer (containing the deprotected product) from the organic heptane layer (containing the pinanediol-isobutylboronate).
- Wash the aqueous layer twice with n-Heptane to remove all organic residues.
- Concentrate the aqueous layer under reduced pressure at a temperature below 35 °C.

- To the residue, add DCM. Then, carefully add 2 N NaOH to basify the solution while stirring.
- Separate the organic DCM layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude boronic acid product.
- The final product can be further purified by recrystallization.

Visualizations

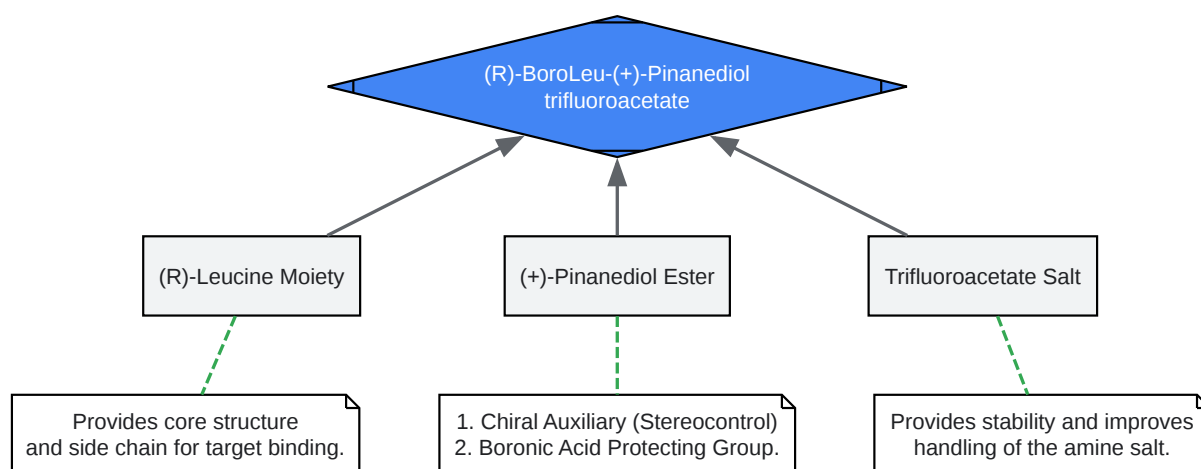
Diagram 1: Synthetic Workflow for Bortezomib



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Caption: Synthetic workflow for Bortezomib using **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**.

Diagram 2: Functional Components of the Reagent



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Caption: Functional components of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**.

Diagram 3: Experimental Workflow for Peptide Coupling

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